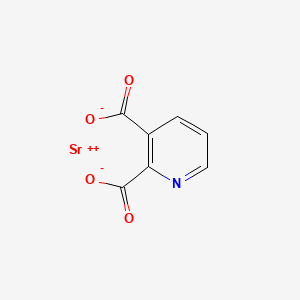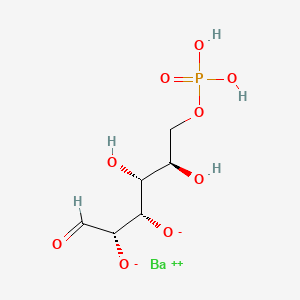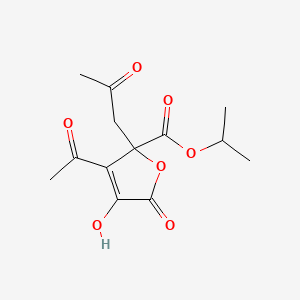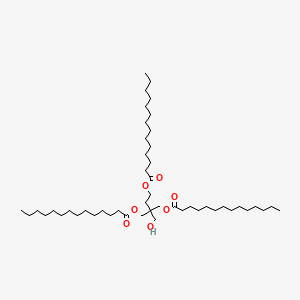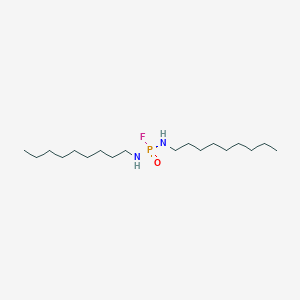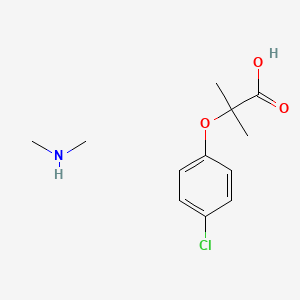
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Involving the reaction of triazole derivatives with pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(1,5-c)pyrimidine: A parent compound with similar structural features.
2-Methyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one: A closely related derivative with a single methyl group.
Uniqueness
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one is unique due to the presence of two methyl groups, which may influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
72411-36-0 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,7-dimethyl-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-5(2)10-11(6)7(12)8-4/h3H,1-2H3,(H,8,12) |
InChI-Schlüssel |
BLKLKVONQDFOTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NN2C(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

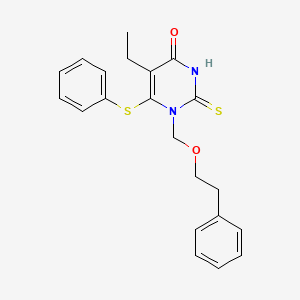
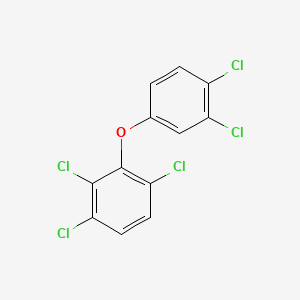
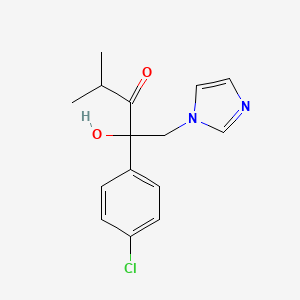

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
